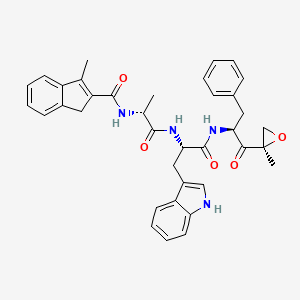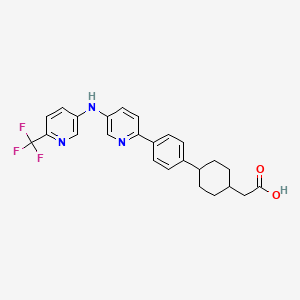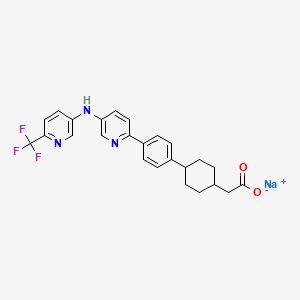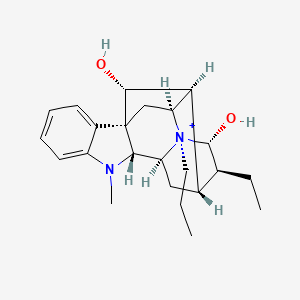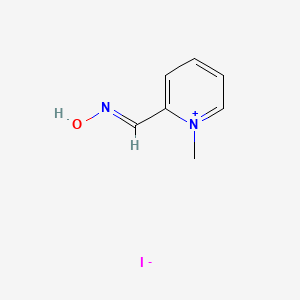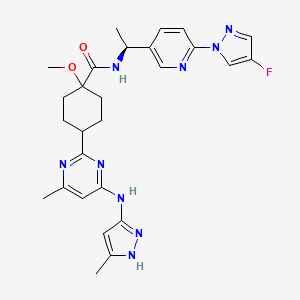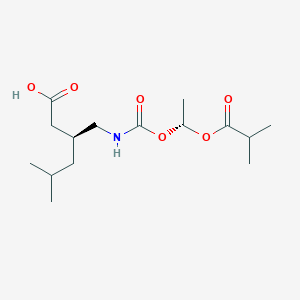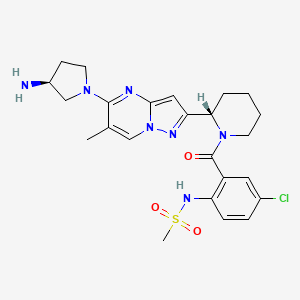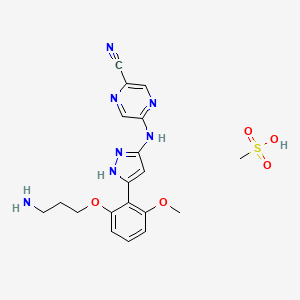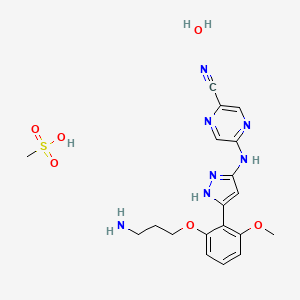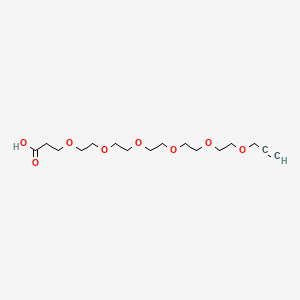
Propargyl-PEG6-acid
描述
Propargyl-PEG6-acid, also known as 4,7,10,13,16,19-Hexaoxadocos-21-ynoic acid, is a polyethylene glycol (PEG) derivative containing a propargyl group with a terminal carboxylic acid. This compound is characterized by its hydrophilic PEG spacer, which enhances its solubility in aqueous media.
作用机制
Target of Action
Propargyl-PEG6-acid is a PEG-based PROTAC linker and a cleavable ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the molecules containing Azide groups .
Mode of Action
This compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by this compound involve the intracellular ubiquitin-proteasome system . PROTACs, which contain two different ligands connected by a linker like this compound, exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the synthesis of PROTACs and ADCs , leading to the selective degradation of target proteins .
Action Environment
The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition . Additionally, the hydrophilic PEG linker enhances the compound’s solubility in biological applications , which could influence its action, efficacy, and stability in different environments.
生化分析
Biochemical Properties
The propargyl group of Propargyl-PEG6-acid can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is often used in the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Cellular Effects
Currently, there is limited information available on the specific cellular effects of this compound. Its ability to form stable linkages with biomolecules suggests that it could potentially influence cellular processes by modifying the function or localization of these biomolecules .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with azide-bearing compounds or biomolecules to form a stable triazole linkage . This reaction is catalyzed by copper and results in the covalent attachment of the this compound to the azide-bearing molecule .
Temporal Effects in Laboratory Settings
Its use in click chemistry suggests that it is likely to be stable under typical laboratory conditions .
Metabolic Pathways
Its ability to form stable linkages with biomolecules suggests that it could potentially be involved in various biochemical reactions .
Transport and Distribution
Its hydrophilic PEG spacer may facilitate its solubility and distribution in aqueous media .
Subcellular Localization
Its ability to form stable linkages with biomolecules suggests that its localization may be influenced by the localization of these biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG6-acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, particularly with azide-bearing compounds, to form triazole linkages via CuAAC.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions:
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Amide Bond Formation: EDC or DCC are used as activators to facilitate the reaction between the carboxylic acid and primary amines
Major Products Formed:
Triazole Linkages: Formed through CuAAC reactions with azide-bearing compounds.
Amide Bonds: Formed through reactions with primary amines in the presence of activators
科学研究应用
Propargyl-PEG6-acid has a wide range of applications in scientific research, including:
相似化合物的比较
- Propargyl-PEG1-acid
- Propargyl-PEG2-acid
- Propargyl-PEG3-acid
- Propargyl-PEG4-acid
- Propargyl-PEG5-acid
Comparison: Propargyl-PEG6-acid is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring enhanced solubility and stability .
属性
IUPAC Name |
3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSJYQQOJNYUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




